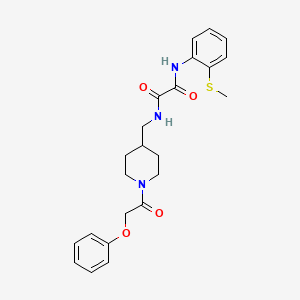
3-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Pyrazole derivatives are commonly studied for their synthesis processes and structural characteristics. For example, studies have explored the synthesis of new pyrazole compounds and characterized them using various spectroscopic methods and X-ray diffraction. These compounds are often analyzed for their molecular structures, providing valuable insights into their chemical behaviors and potential applications in further synthetic chemistry and material science research (Shen et al., 2012).
Catalysis and Chemical Reactions
Some pyrazole derivatives have been investigated for their roles in catalyzing chemical reactions. The unique structural features of these compounds can facilitate various chemical transformations, making them valuable in the development of new synthetic pathways and the production of other complex molecules.
Material Science and Luminescence
Pyrazole derivatives have also been explored for their potential applications in material science, particularly in the development of luminescent materials. These compounds can exhibit unique optical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. For example, research on pyrazolo[1,5-a]pyrimidines and their derivatives highlights their potential in regioselective synthesis and functionalization, which could be relevant for creating materials with specific electronic or optical properties (Martins et al., 2009).
Pharmacological Research
Although the request specified excluding drug use and dosage information, it's worth noting that many pyrazole derivatives are subjects of pharmacological studies. These compounds can interact with biological targets, offering potential therapeutic benefits. Research in this area can contribute to the development of new medications and treatments for various diseases.
Coordination Chemistry and Metal Complexes
Pyrazole derivatives play a significant role in coordination chemistry, where they can act as ligands to form complexes with metal ions. These complexes have diverse applications, including catalysis, material science, and as models for studying metal-ligand interactions. For example, studies on cobalt(II) complexes with pyrazole-derived ligands contribute to our understanding of coordination structures and their potential applications in catalysis and material synthesis (Chadghan et al., 2000).
Eigenschaften
IUPAC Name |
5-methyl-3-pyrrolidin-3-yl-1H-pyrazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-4-8(11-10-6)7-2-3-9-5-7;;/h4,7,9H,2-3,5H2,1H3,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYRUTJCLJANIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[2-methyl-4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butan-2-yl]carbamate](/img/structure/B2442455.png)


![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2442458.png)
![3,4,5-triethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2442462.png)



![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol](/img/structure/B2442469.png)
![N-(3,4-dimethoxyphenethyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2442470.png)
![2-(4-chlorophenoxy)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2442472.png)
![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one](/img/structure/B2442473.png)
